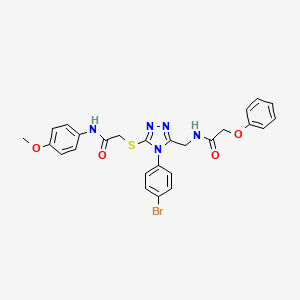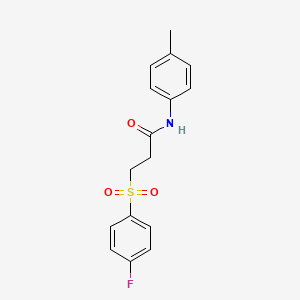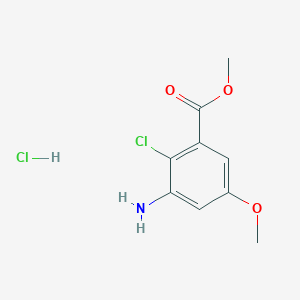
N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains a furan ring, a phenoxy group, and a propanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenoxy refers to the functional group derived from phenol (an aromatic compound), characterized by an oxygen atom attached to a phenyl group. Propanamide is a simple amide derived from propanoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the propanamide group, and the phenoxy group. The exact structure would depend on the positions of these groups in the molecule. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of furan derivatives, showcasing their potential in various scientific applications. For instance, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives exhibited good antibacterial and antifungal activities, highlighting the pharmaceutical potential of these compounds (Loganathan Velupillai et al., 2015). Additionally, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions demonstrated the chemical versatility of furan derivatives in creating complex molecules (А. Aleksandrov et al., 2017).
Biological Applications
Furan derivatives have been explored for their biological applications. A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) revealed its enhanced DNA-binding affinity, suggesting its potential in developing new therapeutic agents (C. Laughton et al., 1995). Furthermore, phenothiazine derivatives with furan as a conjugated linker were used in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency, indicating their utility in energy conversion technologies (Se Hun Kim et al., 2011).
Material Science and Chemistry
The role of furan derivatives extends into materials science and advanced chemistry applications. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are being investigated as sustainable alternatives to polyphthalamides, demonstrating the potential of furan derivatives in producing high-performance, environmentally friendly materials (Yi Jiang et al., 2015).
Mechanism of Action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to have various biological activities and are important precursors for the production of pharmaceutical medicines and natural products .
Phenoxy compounds
The compound also contains a phenoxy group, which is a phenol ether. Phenoxy compounds are often used in the production of herbicides, and some have been studied for their antimicrobial activity .
Propanamides
The compound is a type of propanamide, which is an amide derived from propanoic acid. Some propanamides have been studied for their potential as therapeutic agents .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of antibiotics, anticancer drugs, and other pharmaceuticals .
Molecular and cellular effects
The molecular and cellular effects of a compound depend on its mechanism of action, which is often determined through experimental studies. Without such studies on this specific compound, it’s difficult to predict its effects .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOVWCJAGFBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)


![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)
![2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2602055.png)
![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)
![3-(3,5-Dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2602058.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2602061.png)
![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)



![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)
![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)
